Ammonia ethanol
Description
Introduction to Ammonia-Ethanol Systems in Contemporary Research
Ammonia (NH₃) and ethanol (C₂H₅OH) are foundational compounds in organic chemistry, with applications spanning pharmaceuticals, agriculture, and energy production. Their binary system has garnered attention due to synergistic effects in solvent behavior, hydrogen bonding dynamics, and catalytic processes. Recent advances in gasification technologies and sustainable fertilizer production have further highlighted the importance of understanding ammonia-ethanol interactions at molecular and industrial scales.
Historical Context and Evolution of Ammonia-Ethanol Compound Studies
The study of ammonia-ethanol systems dates to early 20th-century investigations into azeotropic mixtures and solvation effects. PubChem records for "ethanol, reaction products with ammonia, distn. residues" (CID 22020343) trace formal characterization efforts to 2007, identifying a molecular formula of C₂H₉NO and a parent ethanol structure modified through ammonia interactions. Early research focused on distillation residues, but modern analytical techniques like quantum molecular dynamics simulations have revealed transient hydrogen-bonded complexes in liquid phases.
A pivotal shift occurred in 2011 with the publication of precise solubility measurements for ammonia in ethanol across 277.35–318.25 K, establishing benchmark data for industrial process design. Concurrently, Minnesota’s 2014 "nitrofinery" model demonstrated the feasibility of co-producing ammonia and ethanol via crop residue gasification, achieving annual outputs of 166,700 metric tons of ammonia and 173,200 metric tons of ethanol.
Defining Scope: Molecular Complexes vs. Reaction Byproducts in Ammonia-Ethanol Interactions
The ammonia-ethanol system exhibits two primary modes of interaction:
Molecular Complexes
Quantum simulations reveal that liquid ammonia-ethanol mixtures form short-lived hydrogen-bonded complexes with a characteristic N–H···O bond length of 2.24 Å. These structures persist for approximately 0.1 ps, significantly shorter than water’s hydrogen bond lifetimes (>1 ps). The hydrogen bond network in ammonia-ethanol is less structured than in pure water, with each NH₃ molecule participating in only one hydrogen bond versus four in H₂O.
Table 1: Hydrogen Bonding Parameters in Ammonia-Ethanol vs. Water
| Parameter | Ammonia-Ethanol | Water |
|---|---|---|
| Bond Length (Å) | 2.24 | 1.97 |
| Bond Lifetime (ps) | 0.1 | >1 |
| Bonds per Molecule | 1 | 4 |
Reaction Byproducts
Thermal processing of ammonia-ethanol mixtures yields distillation residues documented as CID 22020343. These byproducts form through nucleophilic substitution reactions where ammonia’s lone pair attacks ethanol’s hydroxyl group, producing ethylamine derivatives. The dominant species include:
- Azane-ethanol complexes : Stabilized by N–H···O hydrogen bonds
- Ethylammonium ethoxide : Ionic pairs formed under anhydrous conditions
Industrial-scale reactions, such as those in gasification-based nitrofactories, generate additional byproducts including syngas (CO + H₂) and methane, which are subsequently reformed into ammonia.
Properties
CAS No. |
79771-09-8 |
|---|---|
Molecular Formula |
C2H9NO |
Molecular Weight |
63.10 g/mol |
IUPAC Name |
azane;ethanol |
InChI |
InChI=1S/C2H6O.H3N/c1-2-3;/h3H,2H2,1H3;1H3 |
InChI Key |
ZXVOCOLRQJZVBW-UHFFFAOYSA-N |
Canonical SMILES |
CCO.N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Gas Sensing Properties of Ammonia vs. Ethanol
| Sensor Material | Sensitivity (Ammonia) | Sensitivity (Ethanol) | Selectivity | Response/Recovery Time (Ammonia) | Response/Recovery Time (Ethanol) | Reference |
|---|---|---|---|---|---|---|
| TPU/Fe₂O₃/PPy nanocomposite | 900% (500 ppm) | 632% (500 ppm) | Ammonia-selective | N/A | N/A | [3] |
| Sr-doped ZnO nanorods | Higher sensitivity | Lower sensitivity | Ammonia-selective | N/A | N/A | [4] |
| Ti₃C₂Tₓ MXene | 50% of ethanol response | 100% (baseline) | Ethanol-selective | N/A | N/A | [9] |
| Fluorinated graphene | 87 s / 95 s | 50 s / 55 s | Ethanol-selective | [15] | [15] | [15] |
| CoPcF₄/ZnPcF₄ films | 0.1 ppm detection limit | No significant response | Ammonia-selective | N/A | N/A | [10] |
Key Findings :
- Ammonia selectivity is achieved in Sr-doped ZnO, TPU/Fe₂O₃/PPy, and CoPcF₄ films due to enhanced surface catalysis or functional group interactions .
- Ethanol selectivity dominates in Ti₃C₂Tₓ MXene and fluorinated graphene, attributed to hydrogen bonding and faster electron transfer .
- Response times for ethanol are generally shorter, as seen in fluorinated graphene (50 s vs. 87 s for ammonia) .
Fuel and Spray Characteristics
In combustion engines, ammonia and ethanol exhibit distinct spray behaviors and phase transitions:
Table 2: Fuel Properties and Spray Dynamics
| Property | Ammonia | Ethanol | Gasoline | Reference |
|---|---|---|---|---|
| Spray Penetration | Smaller liquid-vapor gap | Larger liquid-vapor gap | Largest liquid-vapor gap | [6] |
| Flash Boiling Tendency | Moderate | High | High | [6] |
| Solubility | Miscible in water, ethanol | Miscible in water, ammonia | Immiscible in polar solvents | [17] |
Key Findings :
- Ammonia's spray penetration is less temperature-sensitive than ethanol’s, making it less prone to flash boiling .
- Ethanol’s miscibility with ammonia is leveraged in fuel blends and industrial pretreatments .
Fermentation Byproducts and Biomass Pretreatment
In silage fermentation and bioethanol production, ammonia and ethanol concentrations serve as quality indicators:
Table 3: Roles in Fermentation and Biomass Processing
| Process | Ammonia Role | Ethanol Role | Reference |
|---|---|---|---|
| Silage Fermentation | Byproduct of protein degradation; high levels indicate poor preservation | Byproduct of yeast activity; high levels indicate undesirable fermentation | [1] |
| Ammonia Percolation (AP) | Pretreatment agent to remove lignin and enhance cellulose accessibility | Target product from enzymatic hydrolysis of pretreated biomass | [14, 16] |
Key Findings :
- Optimal silage requires low ammonia and ethanol concentrations, as both correlate with microbial spoilage .
- Ammonia pretreatments (e.g., AFEX) increase ethanol yield from lignocellulosic biomass by 85.89% under optimized conditions .
Key Findings :
- H-Beta zeolite’s high acidity and porous structure optimize ethanol-ammonia reactions, achieving 70% ethanol conversion .
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis of ethylamines occurs via a stepwise nucleophilic substitution mechanism, where ethanol reacts with ammonia in the presence of hydrogen and a catalyst. The primary reactions are:
-
Monoethylamine Formation :
-
Diethylamine Formation :
-
Triethylamine Formation :
Hydrogen acts as a reducing agent to suppress side reactions, while catalysts such as nickel or cobalt oxides enhance reaction rates.
Process Optimization via Ammonia-Ethanol Ratio Adjustment
The molar ratio of ammonia to ethanol (NH₃:EtOH) is the primary lever for controlling product distribution. A higher ammonia ratio favors monoethylamine, while lower ratios promote triethylamine:
| NH₃:EtOH Ratio | Temperature (°C) | Pressure (MPa) | Product Distribution (MEA:DEA:TEA) |
|---|---|---|---|
| 5:1 | 200 | 3.0 | 7:10:3 |
| 2.5:1 | 220 | 2.5 | 2:3:5 |
| 1.5:1 | 240 | 2.0 | 1:2:7 |
Data derived from patented synthesis workflows.
Lower NH₃:EtOH ratios reduce ammonia availability, shifting equilibrium toward tertiary amines. However, excessive ethanol increases bed-layer temperatures due to exothermic reactions, necessitating precise thermal management.
Integrated Synthesis and Separation Systems
Modern ethylamine plants employ continuous-flow reactors coupled with fractional distillation columns to separate products. Key stages include:
-
Gas-Liquid Separation : Crude amine mixtures are cooled to 55°C, separating unreacted hydrogen and ammonia for recycling.
-
Monoethylamine Tower : Distills MEA at 100–120°C with >98% purity.
-
Diethylamine Tower : Operates at 140–160°C to isolate DEA.
-
Triethylamine Tower : Requires vacuum distillation (50–70°C) to prevent thermal degradation of TEA.
Recycling 30–60% of MEA and DEA back to the reactor increases triethylamine yields by 40%, demonstrating the synergy between separation and synthesis.
Advanced Techniques in Product Yield Control
Temperature and Pressure Effects
Elevated temperatures (200–250°C) accelerate reaction kinetics but risk catalyst deactivation. Pressures of 2–3 MPa stabilize gaseous reactants, improving contact with catalysts. For example, reducing pressure from 3.0 MPa to 2.5 MPa at 220°C boosts TEA selectivity from 30% to 50%.
Catalytic Systems and Their Impact
Copper-zinc-alumina catalysts achieve 85% ethanol conversion with 70% selectivity toward MEA. Nickel-based catalysts, while less active, offer superior stability in continuous operations. Recent studies suggest that doping catalysts with magnesium oxide (MgO) enhances ammonia adsorption, favoring primary amine formation.
Comparative Analysis of Alternative Production Methods
Methanol and Ammonia Dehydrogenation Pathways
A novel method produces acetonitrile and ethanol via methanol-ammonia dehydrogenation over copper catalysts at 300°C. Although this process yields ethanol (0.1% selectivity), it primarily targets acetonitrile synthesis, highlighting the specificity of ethylamine production routes.
Industrial Applications and Process Scalability
Q & A
Basic: What is the role of ethanol as a proton shuttle in electrochemical ammonia synthesis?
Answer:
Ethanol has been historically used as a proton donor in the lithium-mediated nitrogen reduction reaction (Li-NRR) for ammonia synthesis. It facilitates proton transfer during the electrochemical process, enabling the conversion of nitrogen to ammonia. However, ethanol degrades under reaction conditions, leading to byproducts like hydrogen gas and reduced Faradaic efficiency. Recent studies highlight the replacement of ethanol with phosphonium salts (e.g., tetraalkyl phosphonium) or phenol, which offer higher stability and efficiency (72% Faradaic efficiency for phenol vs. ethanol) .
Key Experimental Parameters:
-
Electrolyte Composition: 0.5-bar H₂, 19.5-bar N₂.
-
Performance Metrics:
Proton Shuttle Faradaic Efficiency NH₃ Production Rate Ethanol ~50% 30 nmol/s/cm² Phosphonium 69% 53 nmol/s/cm² Phenol 72% 45 nmol/s/cm²
Data from operando isotope-labelled mass spectrometry and continuous-flow reactor studies .
Basic: How can ammonia and ethanol concentrations be optimized for glycoprotein extraction?
Answer:
Central composite design (CCD) with four factors (ammonia concentration, ethanol concentration, reflux time, liquid-solid ratio) is used to optimize glycyrrhizic acid extraction. For example:
- Optimal Conditions:
Methodology:
Design: 4-factor, 5-level CCD.
Modeling: Genetic algorithm-artificial neural networks (GA-ANN) for parameter optimization.
Validation: Comparison of response surface methodology (RSM) and GA-ANN accuracy .
Advanced: How do data contradictions arise in studies comparing proton shuttles (e.g., ethanol vs. phenol)?
Answer:
Contradictions stem from differences in:
- Reactor Configuration: Batch vs. continuous-flow systems.
- Operando Conditions: pH, temperature, and pressure variations.
- Analytical Techniques: For example, ethanol degradation byproducts (e.g., acetaldehyde) may not be quantified in some studies, skewing efficiency calculations.
Resolution Strategies:
- Use operando mass spectrometry to track proton shuttle stability.
- Apply mass transport modeling to differentiate proton transfer kinetics from side reactions .
Advanced: What thermodynamic methods compare ammonia and ethanol combustion hazards?
Answer:
Ammonia’s flammability is assessed using:
- Adiabatic Flame Temperature (AFT): Ammonia (2,100°C) vs. ethanol (1,920°C).
- Minimum Ignition Energy (MIE): Ammonia (680 mJ) vs. ethanol (0.46 mJ).
- Explosive Limits: Ammonia (15–28% vol) vs. ethanol (3.3–19% vol).
Analytical Framework:
- Pool-Burning Simulations: Evaluate spill scenarios (e.g., boiloff rates: ethanol > ammonia at 20°C) .
- Flame Stability Metrics: Ammonia’s lower laminar burning velocity (7 cm/s vs. ethanol’s 40 cm/s) reduces explosion risks .
Basic: What protocols ensure reproducibility in ammonia-ethanol nanoparticle synthesis?
Answer:
For silica nanoparticle synthesis:
Precursor Mix: TEOS (tetraethyl orthosilicate) in ethanol-ammonia solution (pH ~11).
Stöber Method:
Size Control: Dynamic light scattering (DLS) monitors growth (e.g., 15 nm to 86 nm via seed-growth) .
Critical Factors:
Advanced: How does yeast metabolism under ammonia limitation affect ethanol production?
Answer:
In chemostat studies (0.03 h⁻¹ growth rate):
- Ammonia-Limited Conditions: Residual NH₃ < 0.1 mM → 20% higher ethanol yield.
- Glucose-Limited Conditions: Ethanol production drops by 15% due to carbon diversion.
Analytical Tools:
- DNA Microarrays: Identify transcription-factor binding sites (Bonferroni-corrected Fisher’s exact test).
- Metabolic Flux Analysis: Quantify glucose → ethanol vs. CO₂ pathways .
Basic: What precautions are critical when handling ammonia-ethanol solutions?
Answer:
- Ventilation: Prevent NH₃ vapor accumulation (TLV-TWA: 25 ppm).
- Storage: Use amber glass at 4°C; ethanol accelerates NH₃ volatilization.
- Incompatibilities: Avoid HNO₃ (explosive nitro compounds) or Cu²⁺ (catalyzes ethanol oxidation) .
Advanced: How are conflicting data in ammonia-ethanol reaction pathways validated?
Answer:
Isotope Labeling: ¹⁵N₂/¹H NMR tracks NH₃ origin (e.g., N≡N vs. H₂O protons).
Z-Score Analysis: Compare lab-to-lab variability (n=1,171 datasets) in ethanol determination methods .
Systematic Reviews: Cochrane guidelines for meta-analysis of electrochemical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
